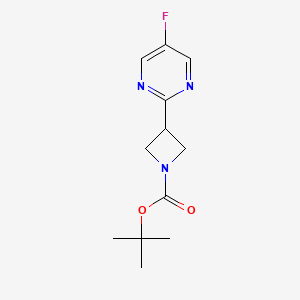
2-(3-Amino-2-oxoazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-oxoazepan-1-yl)acetamide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of azepane derivatives with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-(3-Amino-2-oxoazepan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Amino-2-oxoazepan-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with key cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-(3-Amino-2-oxoazepan-1-yl)acetamide can be compared with other similar compounds, such as:
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride: This compound has a similar structure but contains an additional carboxylic acid group, which may influence its chemical reactivity and biological activity.
Azepane derivatives: Other azepane derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(3-amino-2-oxoazepan-1-yl)acetamide |
InChI |
InChI=1S/C8H15N3O2/c9-6-3-1-2-4-11(8(6)13)5-7(10)12/h6H,1-5,9H2,(H2,10,12) |
InChI Key |
UOXJDGVQZSKGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C(C1)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




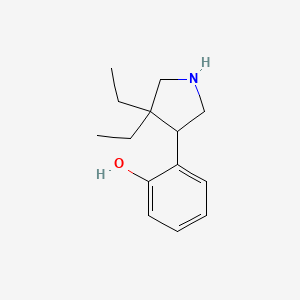

![5-(4-Acetylpiperazin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13212994.png)
![3-(tert-Butoxy)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B13212998.png)
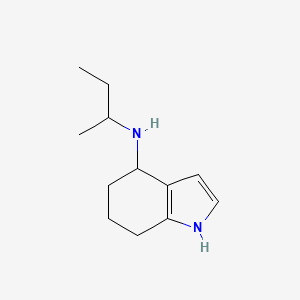
![4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13213009.png)
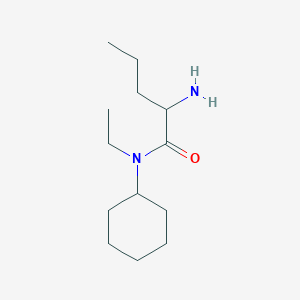
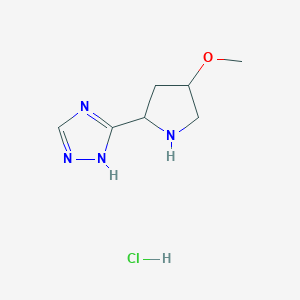
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine](/img/structure/B13213028.png)
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13213035.png)
